
1-Benzyl-1-phenylhydrazine
Overview
Description
1-Benzyl-1-phenylhydrazine is an organic compound with the molecular formula C13H14N2 It is a hydrazine derivative characterized by the presence of both benzyl and phenyl groups attached to the nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-1-phenylhydrazine can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with phenylhydrazine in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, yielding this compound as the primary product .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or distillation are employed to obtain the compound in its desired form .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-1-phenylhydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazones or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the benzyl or phenyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Azo compounds.
Reduction: Hydrazones.
Substitution: Various substituted hydrazine derivatives.
Scientific Research Applications
Organic Synthesis
1-Benzyl-1-phenylhydrazine is widely used as a reagent in organic synthesis. Its primary applications include:
- Preparation of Azo Compounds : It can be oxidized to form azo compounds, which are important in dye chemistry.
- Synthesis of Hydrazones : The compound reacts with carbonyl compounds to form hydrazones, which are valuable intermediates in organic synthesis .
Biological Applications
The biological activities of this compound have been extensively studied, particularly its role in enzyme inhibition and potential therapeutic applications:
- Enzyme Inhibition : This compound has shown effectiveness in inhibiting various enzymes, including leucine-rich repeat kinase 2 (LRRK2), which is implicated in Parkinson's disease. Studies indicate an IC50 value of 10 µM for LRRK2 inhibition .
Compound | Activity Type | IC50 (µM) |
---|---|---|
This compound HCl | LRRK2 Inhibition | 10 |
Phenylhydrazine | Less reactive | Not specified |
1-Methyl-2-phenylhydrazine HCl | Varies | Not specified |
- Antitumor Activity : In vitro studies have demonstrated that this compound exhibits antitumor properties against various cancer cell lines. Its mechanism involves inducing apoptosis and inhibiting cell proliferation .
Industrial Applications
In the industrial sector, this compound is used in the production of:
- Dyes : As a precursor for azo dyes.
- Agrochemicals : In the synthesis of herbicides and pesticides.
Neuroprotective Effects
A notable study investigated the neuroprotective effects of this compound on neural stem cells. The results indicated that the compound enhances neurogenic potential, suggesting its utility in developing treatments for neurodegenerative diseases such as Parkinson's .
Mechanism of Action
The mechanism of action of 1-benzyl-1-phenylhydrazine involves its interaction with various molecular targets. In biochemical contexts, it can act as an inhibitor of specific enzymes by forming stable complexes with the active sites. The pathways involved often include nucleophilic addition reactions, where the hydrazine moiety interacts with electrophilic centers on the target molecules .
Comparison with Similar Compounds
Phenylhydrazine: Lacks the benzyl group, making it less sterically hindered and more reactive in certain contexts.
Benzylhydrazine: Lacks the phenyl group, affecting its reactivity and applications.
1-Methyl-1-phenylhydrazine: Similar structure but with a methyl group instead of a benzyl group, leading to different reactivity patterns.
Uniqueness: 1-Benzyl-1-phenylhydrazine is unique due to the presence of both benzyl and phenyl groups, which confer distinct steric and electronic properties. These properties make it a valuable intermediate in organic synthesis and a versatile reagent in various chemical reactions .
Biological Activity
1-Benzyl-1-phenylhydrazine (BPH) is a hydrazine derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article explores the biological activity of BPH, focusing on its antitumor properties, enzyme inhibition, and potential applications in drug development.
- Molecular Formula : C₁₃H₁₅N₂
- Molecular Weight : Approximately 201.27 g/mol
- Structure : Characterized by a benzyl and a phenyl group, which enhance its reactivity and biological activity.
Antitumor Activity
Research indicates that BPH exhibits significant antitumor activity. A study synthesized various derivatives of phenylhydrazine with different aromatic aldehydes and tested their antiproliferative effects against cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells. The results demonstrated that some derivatives showed promising cytotoxic effects, suggesting potential applications in cancer therapy .
Enzyme Inhibition
BPH has been studied for its inhibitory effects on various enzymes, particularly monoamine oxidases (MAO). In vitro assays revealed that certain derivatives of BPH displayed selective inhibition of MAO-A and MAO-B. For instance, compounds with para-substituents on the benzyl ring exhibited higher inhibitory activity against MAO-A, making them potential candidates for treating anxiety and depression .
Table 1: Inhibitory Activity of BPH Derivatives on MAO Enzymes
Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Inhibition Rate (%) |
---|---|---|---|
2d | 1.38 | >20 | 71.8 |
2j | 2.48 | >20 | 52.0 |
2a | - | - | 29.2 |
The mechanisms underlying the biological activity of BPH are not fully elucidated but are believed to involve interactions with cellular biomolecules, influencing metabolic pathways and cellular responses. For example, phenylhydrazine compounds have been implicated in DNA damage through mechanisms involving organic radical formation and reactions with endogenous formaldehyde .
Safety and Toxicity
While BPH shows promising biological activities, it is essential to consider its safety profile. Exposure to phenylhydrazine has been associated with irritative effects on the skin and eyes, as well as potential genotoxicity . Studies have reported hematological effects such as destruction of red blood cells and methemoglobin formation following acute exposure .
Case Studies
- Anticancer Activity : A study published in Sciendo synthesized new derivatives from phenylhydrazine and tested them against various cancer cell lines. The findings indicated that certain derivatives significantly inhibited cell growth, highlighting their potential as anticancer agents .
- Enzyme Inhibition : Research conducted on derivatives of BPH demonstrated effective inhibition rates against cholinesterase enzymes, which are crucial for neurotransmitter regulation. This suggests a possible application in treating neurodegenerative diseases like Alzheimer's .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-Benzyl-1-phenylhydrazine, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via condensation reactions involving hydrazine derivatives and benzyl halides. A common approach involves refluxing hydrazine with benzyl chloride in ethanol under controlled conditions (e.g., 4 hours at 80°C) to form the hydrazine backbone, followed by recrystallization in methanol to isolate high-purity crystals . Purity optimization includes chromatographic techniques (e.g., silica gel column chromatography) and analytical methods like HPLC or TLC to verify ≥98.0% purity .
Q. How is this compound characterized structurally and functionally?
- Methodological Answer : Structural elucidation employs spectroscopic methods:
- NMR : H and C NMR to confirm hydrogen and carbon environments, particularly the benzyl and phenyl substituents.
- IR Spectroscopy : Identification of N–H stretching (~3300 cm) and C–N bonds (~1250 cm).
- X-ray Crystallography : Resolves crystal packing and stereochemistry .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 234.73 for the hydrochloride salt) confirm molecular weight .
Q. What safety protocols are critical when handling this compound hydrochloride?
- Methodological Answer : The compound requires handling in a fume hood due to potential respiratory irritation (GHS H315, H319, H335). Use nitrile gloves and eye protection. Store in airtight containers at 2–8°C to prevent decomposition. Disposal should follow hazardous waste guidelines, with neutralization using dilute acetic acid before incineration .
Advanced Research Questions
Q. How do solvent polarity and temperature influence the yield of this compound derivatives?
- Methodological Answer : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution kinetics in benzylation reactions, while elevated temperatures (70–90°C) accelerate reaction rates. However, excessive heat may promote side reactions (e.g., over-alkylation). Systematic optimization via Design of Experiments (DoE) can balance these factors, with yield monitoring via GC-MS or H NMR .
Q. What strategies resolve contradictions in reported synthetic yields for this compound analogs?
- Methodological Answer : Discrepancies often arise from impurity profiles or unoptimized stoichiometry. Strategies include:
- Catalyst Screening : Transition metal catalysts (e.g., CuI) improve coupling efficiency in hydrazine derivatives.
- In Situ Monitoring : Real-time FTIR or Raman spectroscopy tracks intermediate formation.
- Reproducibility Controls : Standardize solvent drying, reagent purity (e.g., anhydrous hydrazine), and inert atmospheres (N/Ar) .
Q. How is this compound utilized as an intermediate in synthesizing bioactive heterocycles?
- Methodological Answer : The compound serves as a precursor for hydrazones and pyrazole derivatives. For example:
- Hydrazone Formation : Condensation with aldehydes (e.g., benzaldehyde) under acidic conditions yields Schiff bases, which are precursors to antimicrobial agents .
- Cyclization Reactions : Heating with diketones or β-keto esters forms pyrazoles, a scaffold in anti-inflammatory drug design . Mechanistic studies (e.g., DFT calculations) can elucidate reaction pathways and regioselectivity .
Properties
IUPAC Name |
1-benzyl-1-phenylhydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c14-15(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10H,11,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMOOVFBFVTTGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60210320 | |
Record name | N-Benzyl-N-phenylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60210320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
614-31-3 | |
Record name | 1-Phenyl-1-(phenylmethyl)hydrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=614-31-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Benzylphenylhydrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614313 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 614-31-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7145 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Benzyl-N-phenylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60210320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-benzyl-N-phenylhydrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.435 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-BENZYLPHENYLHYDRAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9EG0RBA6B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
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